Cas no 5928-66-5 ((r)-(-)-benzoin)

(R)-(-)-Benzoin is a chiral aromatic compound with the molecular formula C₁₄H₁₂O₂, characterized by its (R)-configuration at the stereocenter. This enantiomer is widely utilized in asymmetric synthesis, serving as a key intermediate in the production of optically active pharmaceuticals, ligands, and fine chemicals. Its high enantiomeric purity makes it valuable for stereoselective reactions, including asymmetric reductions and cross-coupling processes. (R)-(-)-Benzoin exhibits excellent stability under standard conditions and is soluble in common organic solvents, facilitating its handling in laboratory and industrial applications. The compound’s well-defined stereochemistry ensures reproducible results in chiral transformations, underscoring its importance in synthetic organic chemistry.
(r)-(-)-benzoin structure
(r)-(-)-benzoin structure
Product Name:(r)-(-)-benzoin
CAS No:5928-66-5
MF:C14H12O2
MW:212.243884086609
CID:949935
PubChem ID:24869622
Update Time:2025-05-27

(r)-(-)-benzoin Chemical and Physical Properties

Names and Identifiers

    • (r)-(-)-benzoin
    • (R)-(?)-Benzoin
    • (-)-Benzoin
    • (R)-(-)-2-hydroxy-1,2-diphenylethan-1-one
    • (R)-(-)-2-hydroxy-1,2-diphenylethanone
    • (R)-(-)-2-hydroxy-1,2-diphenyl-ethanone
    • (R)-(-)-2-hydroxy-2-phenylacetophenone
    • (R)-2-hydroxy-1,2-diphenylethan-1-one
    • (R)-2-hydroxy-1,2-diphenylethane-1-one
    • (R)-2-Hydroxy-2-phenylacetophenone
    • (R)-benzoin
    • AC1LCZTT
    • Benzoin, (-)-
    • SureCN5833429
    • UNII-BKM6YU2C5Y
    • 5928-66-5
    • Ethanone, 2-hydroxy-1,2-diphenyl-, (R)-
    • AKOS017344951
    • (-)-2-Hydroxy-1,2-diphenylethanone
    • CHEBI:51509
    • (R)-(-)-Benzoin, 98%
    • NS00098852
    • (-)-2-Hydroxy-2-phenylacetophenone
    • C20228
    • (2R)-2-hydroxy-1,2-diphenylethanone
    • Q27122638
    • PD132913
    • DTXSID50904524
    • BKM6YU2C5Y
    • Ethanone, 2-hydroxy-1,2-diphenyl-, (2R)-
    • (R)-()-Benzoin
    • (R)-2-Hydroxy-1,2-diphenylethanone
    • SCHEMBL5833429
    • G77903
    • MDL: MFCD00082818
    • Inchi: 1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H/t13-/m1/s1
    • InChI Key: ISAOCJYIOMOJEB-CYBMUJFWSA-N
    • SMILES: O[C@@H](C(C1C=CC=CC=1)=O)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 212.08376
  • Monoisotopic Mass: 212.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 135-137 °C (lit.)
  • PSA: 37.3
  • Optical Activity: [α]24/D −115°, c = 1.5 in acetone
  • Solubility: Not determined

(r)-(-)-benzoin Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

(r)-(-)-benzoin Pricemore >>

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